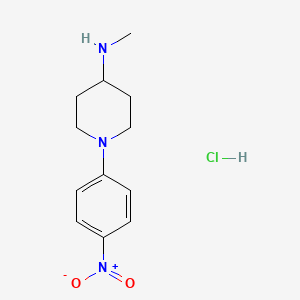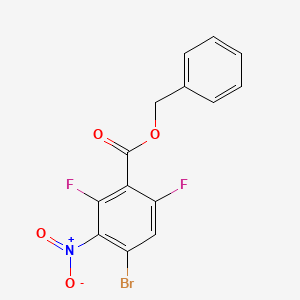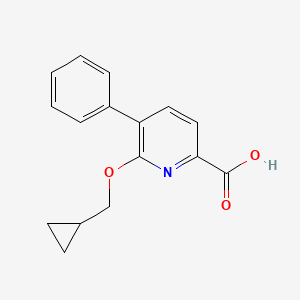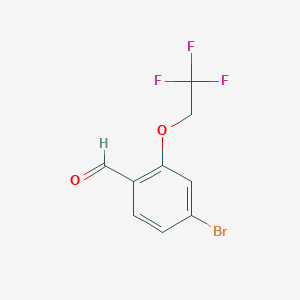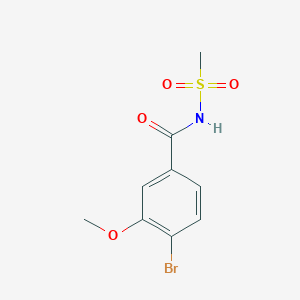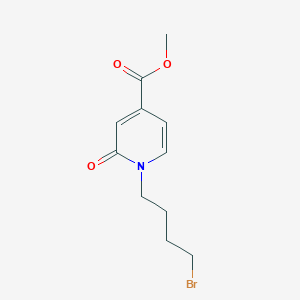
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
説明
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate, also known as MBDHPC, is a synthetic compound that has been extensively studied for its potential uses in scientific research. MBDHPC is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a methyl group attached to a bromobutyl group, an oxo group, and a carboxylate group. MBDHPC is a relatively new compound, having only been synthesized in the last few decades. It has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is not fully understood. However, it is believed that the bromobutyl group is responsible for the reactivity of this compound. The bromobutyl group is believed to interact with the oxo group of the oxo-1,2-dihydropyridine-4-carboxylate, resulting in the formation of a bromobutyl-substituted pyridine. This bromobutyl-substituted pyridine is then believed to react with the carboxylate group of the oxo-1,2-dihydropyridine-4-carboxylate, resulting in the formation of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have a variety of biochemical and physiological effects. This compound has been found to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, this compound has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could potentially lead to an increase in acetylcholine levels in the body, which could have a variety of neurological effects.
実験室実験の利点と制限
The advantages of using Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate in laboratory experiments include its relatively low cost and its ease of synthesis. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful compound for studying the effects of bromobutyl substitution. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound and its mechanism of action is not fully understood, so its effects may not be fully predictable. Additionally, this compound is a relatively unstable compound, so it must be handled with care in order to ensure its efficacy.
将来の方向性
There are a variety of potential future directions for the use of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate in scientific research. One potential direction would be to further study the biochemical and physiological effects of this compound. Additionally, this compound could be used in the synthesis of other compounds, such as inhibitors of enzymes involved in the metabolism of drugs. Additionally, this compound could be used in the synthesis of novel drugs or drug delivery systems. Finally, this compound could be used in the development
科学的研究の応用
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of bromobutyl substitution on the reactivity of pyridine derivatives. This compound has also been used in the synthesis of other compounds, such as 2,6-dichloro-4-methyl-1,2-dihydropyridine-4-carboxylate and 3-bromo-4-methyl-1,2-dihydropyridine-4-carboxylate. Additionally, this compound has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme thymidylate synthase.
特性
IUPAC Name |
methyl 1-(4-bromobutyl)-2-oxopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-16-11(15)9-4-7-13(10(14)8-9)6-3-2-5-12/h4,7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJKFTTZEAKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



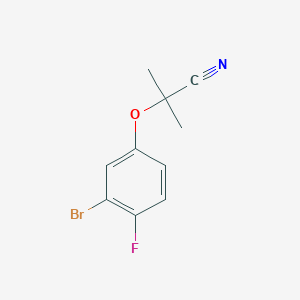

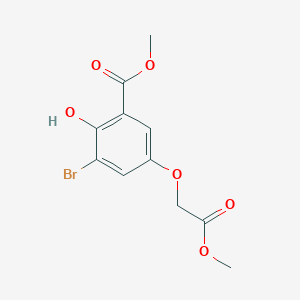
![4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1474946.png)

